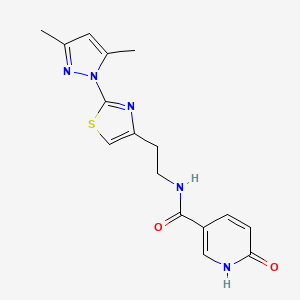

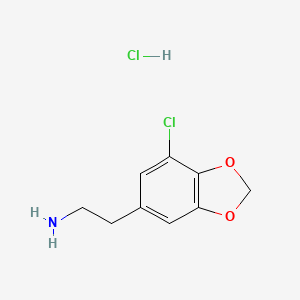

![molecular formula C21H22FN3O3S2 B2636126 (E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-1-甲苯磺酰基哌啶-4-甲酰胺 CAS No. 941919-08-0](/img/structure/B2636126.png)

(E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-1-甲苯磺酰基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

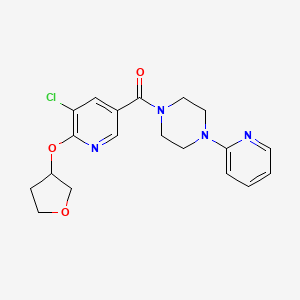

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a tosyl group, and a piperidine ring. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the compound’s molecular weight, purity, and structural features.Physical And Chemical Properties Analysis

Physical and chemical properties such as molecular weight, boiling point, and storage conditions can be determined using various analytical techniques .科学研究应用

氰化物阴离子的化学传感器:研究发现,某些苯并噻唑衍生物,例如化合物 2 (Z)-N-(3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2-氧代-2H-色烯-3-甲酰胺,可以作为氰化物阴离子的化学传感器。已证明这些化合物会与氰化物发生迈克尔加成反应,导致可见的颜色变化和荧光猝灭,可用于氰化物检测 (Wang 等人,2015 年)。

抗菌类似物合成:另一项研究重点关注含噻唑和噻唑烷的氟苯甲酰胺的合成,突出了它们有前景的抗菌特性。在这些化合物中加入氟原子对于增强抗菌活性至关重要 (Desai、Rajpara 和 Joshi,2013 年)。

抗 HIV 活性:已经对芳基-1,3-噻唑-4-碳酰肼及其衍生物进行了研究,其中一些化合物显示出对 HIV-1 的抑制作用,突出了在抗病毒治疗中的潜在应用 (Zia、Akhtar、Hameed 和 Al-Masoudi,2012 年)。

对癌症的细胞毒性活性:已经研究了苯并噻唑的甲酰胺衍生物的细胞毒性活性,某些化合物对特定的癌细胞系表现出有效的细胞毒性,如鼠 P388 白血病和刘易斯肺癌 (Deady、Rogers、Zhuang、Baguley 和 Denny,2005 年)。

抗菌和抗真菌活性:已经合成并评估了新型 N-芳基-哌嗪-甲酰胺衍生物的抗菌活性。这些化合物表现出潜在的抗菌和抗真菌活性,为开发新的抗菌剂提供了见解 (Babu、Srinivasulu 和 Kotakadi,2015 年)。

计算机模拟评估和抗菌研究:对取代的 2-氨基苯并噻唑衍生物的研究揭示了有前景的抗菌特性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) 等耐药菌。这项研究为设计更有效的苯并噻唑衍生物用于抗菌应用铺平了道路 (Anuse、Mali、Thorat、Yamgar 和 Chaudhari,2019 年)。

示踪剂的自动化放射合成:已经探索了含有苯并噻唑基部分的示踪剂的自动化放射合成,例如 [18F]FMISO 和 [18F]PM-PBB3,用于缺氧和 tau 病理的临床成像 (Ohkubo 等人,2021 年)。

作用机制

Target of Action

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide primarily targets bacterial cell division proteins, specifically the FtsZ protein. FtsZ is a crucial component in the bacterial cytokinesis process, forming a contractile ring at the future site of cell division. By targeting FtsZ, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide disrupts the formation of this ring, thereby inhibiting bacterial cell division and proliferation .

Mode of Action

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide interacts with the FtsZ protein by binding to its GTPase domain. This binding inhibits the GTP hydrolysis activity of FtsZ, which is essential for its polymerization and dynamic assembly into the Z-ring structure. As a result, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide prevents the proper assembly of the Z-ring, leading to the failure of bacterial cytokinesis and ultimately causing cell death .

Biochemical Pathways

The action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide affects the bacterial cell division pathway. By inhibiting FtsZ polymerization, the compound disrupts the formation of the divisome complex, which is responsible for septum formation during cell division. This disruption leads to a cascade of downstream effects, including the inhibition of peptidoglycan synthesis and cell wall formation, resulting in bacterial cell lysis and death .

Pharmacokinetics

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is widely distributed in tissues, including the site of infection. Metabolism primarily occurs in the liver, and the compound is excreted through both renal and biliary routes. These properties contribute to the compound’s high bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide include the inhibition of bacterial cell division, leading to cell cycle arrest and cell death. The compound’s action results in the disruption of the bacterial cell wall synthesis, causing cell lysis and the elimination of the bacterial infection. This makes (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide a potent antibacterial agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the human body. Additionally, interactions with other drugs or biomolecules can affect its binding to FtsZ, potentially altering its antibacterial activity .

: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism

属性

IUPAC Name |

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-14-3-6-17(7-4-14)30(27,28)25-11-9-15(10-12-25)20(26)23-21-24(2)18-8-5-16(22)13-19(18)29-21/h3-8,13,15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVGKKMRRNUJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

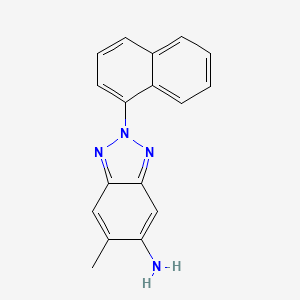

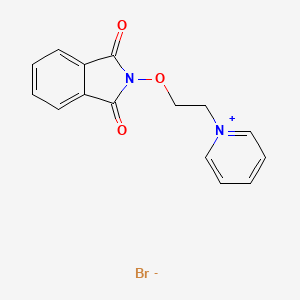

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2636044.png)

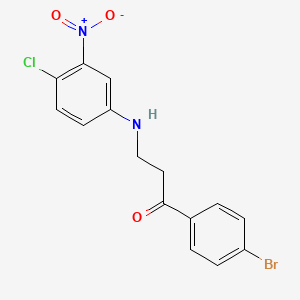

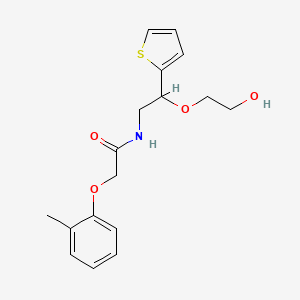

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2636060.png)

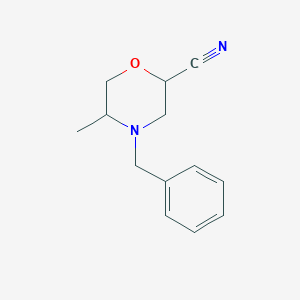

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)

![(Z)-N-(1-(6-chloro-4-oxo-4H-chromen-3-yl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-2-methylbenzamide](/img/no-structure.png)

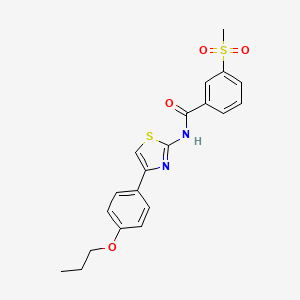

![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)